5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid
Description
This compound is a bicyclic heterocyclic molecule featuring a furo[3,2-c]azepine core, where a furan ring (oxygen-containing) is fused to a seven-membered azepine ring (containing one nitrogen). The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective moiety, while the carboxylic acid at position 2 enhances reactivity for downstream functionalization, such as peptide coupling. Its CAS number is listed as 1340212-59-0 in commercial catalogs .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydrofuro[3,2-c]azepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-6-4-5-10-9(8-15)7-11(19-10)12(16)17/h7H,4-6,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVOFQWNNNNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Rearrangement and Acid-Catalyzed Cyclization
Adapting methodologies from furoquinoline synthesis, this route employs a Claisen rearrangement of allyl aryl ethers followed by intramolecular cyclization:
Step 1 : Allylation of a hydroxylated precursor (e.g., 4H-thieno[3,2-c]azepine-6-ol) with allyl bromide under basic conditions yields intermediate 3a .
Step 2 : Thermal rearrangement of 3a at 180–200°C generates γ,δ-unsaturated carbonyl intermediate 4a .
Step 3 : Acid-catalyzed (H2SO4, HCl) cyclization of 4a forms the furo[3,2-c]azepine core.
Step 4 : Boc protection using di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) in THF introduces the tert-butoxycarbonyl group.
Step 5 : Carboxylic acid introduction via hydrolysis of a methyl ester precursor (e.g., using LiOH in THF/H2O).
Advantages : High regiocontrol; scalable for gram-scale production.
Limitations : Requires harsh thermal conditions (>180°C); moderate yields (45–60%) in cyclization steps.
Palladium-Catalyzed Oxidative Annulation
Inspired by recent advances in benzo-fused azepine synthesis, this method utilizes Pd(OAc)2-catalyzed coupling:
Step 1 : Condensation of 2-(furan-2-yl)aniline A with propargyl carbonate B under Pd catalysis (Pd(OAc)2, PPh3) forms intermediate C via C–H activation.
Step 2 : Oxidative annulation with Cu(OAc)2 as the oxidant yields benzo-furoazepine D .
Step 3 : Boc protection under standard conditions (Boc2O, DMAP).
Step 4 : Side-chain oxidation (KMnO4, H2O/acetone) introduces the carboxylic acid.
Reaction Conditions :
- Solvent: DMF, 80°C
- Yield: 68% (over four steps)
- Functional Group Tolerance: Compatible with electron-donating/withdrawing substituents on the aniline ring.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations | Scalability |
|---|---|---|---|---|
| Claisen Rearrangement | 45–60 | High regioselectivity | High-temperature requirements | Pilot-scale |
| Pd-Catalyzed Annulation | 68 | Mild conditions, functional tolerance | Costly Pd catalysts | Lab-scale |
| RCM | N/A | Modular diene design | Furan instability | Theoretical |
Critical Considerations in Process Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furo[3,2-c]azepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological mechanisms.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic properties. The Boc-protected amine group can be deprotected to yield active pharmaceutical ingredients.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its versatility makes it valuable in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid exerts its effects depends on its specific application. Generally, the compound interacts with molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with enzymes, while the Boc-protected amine can participate in nucleophilic attacks.
Comparison with Similar Compounds
Key Observations:
Heteroatom Effects: Replacing sulfur (thieno) with oxygen (furo) reduces lipophilicity and alters electronic properties, impacting solubility and intermolecular interactions .
Substituent Positioning : The Boc group at C5 and carboxylic acid at C2/3 are conserved across analogs, enabling consistent protective strategies and derivatization .
Biological Activity
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmaceutical research.
Chemical Structure and Properties
The compound has the following chemical formula: . Its molecular weight is approximately 281.31 g/mol. The structure includes a furo[3,2-c]azepine core with a tert-butoxycarbonyl group that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Furo[3,2-c]azepine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Protection of Functional Groups : The tert-butoxycarbonyl (Boc) group is introduced to protect amine functionalities during synthesis.
- Carboxylic Acid Activation : The carboxylic acid group may be activated for further reactions or conjugation with other biomolecules.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals.
Neuroprotective Effects
Research has shown that derivatives of this compound may provide neuroprotective effects against neurodegenerative conditions. For instance:
- Case Study : In vitro studies demonstrated that certain derivatives reduced cell death in astrocyte cultures exposed to amyloid-beta (Aβ) peptides by approximately 20%, indicating a protective mechanism against oxidative stress induced by Aβ .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It appears to modulate cytokine production in astrocytes, leading to decreased levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers .
Data Table: Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress | |
| Neuroprotection | 20% reduction in astrocyte cell death | |
| Anti-inflammatory | Decreased TNF-α levels |
Research Findings
- In Vitro Studies : Various studies have validated the compound's effectiveness in reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing glutathione (GSH) levels in treated cells compared to control groups.
- Cytokine Modulation : The compound significantly influences cytokine profiles in astrocytes under stress conditions induced by Aβ exposure.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized for yield?
The synthesis involves tert-butoxycarbonyl (Boc) protection of reactive groups followed by cyclization to form the furoazepine core. Critical parameters include solvent selection (e.g., THF for solubility), base choice (e.g., NaOH for deprotonation), and temperature control. Scaling up requires adjustments to mixing efficiency and heat transfer to maintain yield . Computational tools like quantum chemical calculations can predict optimal reaction pathways, reducing trial-and-error experimentation .
Q. What purification techniques are recommended, and how do they affect final purity?
Recrystallization (using solvents like ethanol/water mixtures) and column chromatography (silica gel with gradient elution) are standard. Purity is assessed via HPLC or NMR. For polar impurities, ion-exchange chromatography may be employed. Solvent polarity and flow rate must be tailored to the compound’s hydrophobicity .
Q. Which spectroscopic methods are essential for structural characterization?
- NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming the Boc group and furoazepine ring.
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and carboxylic acid (-COOH) vibrations.
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₂₀N₂O₄, 280.32 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data during scale-up?
Use factorial design experiments to isolate variables (e.g., temperature, solvent ratio). Statistical tools like ANOVA identify significant factors. Cross-validate findings with computational models (e.g., transition state simulations) to reconcile discrepancies between small- and large-scale batches .
Q. What computational approaches predict reactivity and optimal reaction pathways?
- Density Functional Theory (DFT) : Models transition states and activation energies for cyclization steps.
- Machine Learning (ML) : Trains on reaction datasets to predict optimal solvents/bases.
- Reaction Path Search Algorithms : Combine quantum calculations with experimental data to prioritize high-yield routes .
Q. How does the Boc group influence stability and biological interactions?
The steric bulk of the Boc group enhances stability by shielding reactive sites (e.g., amino groups) from hydrolysis. Molecular docking simulations reveal its impact on binding affinity; removal (via acidic cleavage) exposes active sites for biological targeting. Comparative studies with non-Boc analogs show reduced plasma stability .
Q. What safety protocols are critical for laboratory handling?
- Follow GHS guidelines : Use PPE (gloves, goggles), fume hoods, and avoid inhalation/contact.
- Emergency measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Regular safety training (e.g., 100% pass on lab safety exams) ensures compliance with protocols .
Q. How can X-ray crystallography aid in structural analysis?
Single-crystal X-ray diffraction resolves bond angles, torsion angles, and stereochemistry. For example, the azepine ring’s puckering and Boc group orientation can be visualized, aiding in structure-activity relationship (SAR) studies. Data collection at 100 K minimizes thermal motion artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
